molecular formula C11H10F2N2O B1531716 (1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol CAS No. 1692204-30-0

(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol

Cat. No. B1531716
M. Wt: 224.21 g/mol
InChI Key: BJWORRPHFNQRAY-UHFFFAOYSA-N
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Description

“(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” is a chemical compound that contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, attached to a 3,4-difluorobenzyl group . The benzyl group is derived from benzene, an aromatic compound .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an imidazole with a benzyl halide, such as 3,4-difluorobenzyl chloride . The nucleophilic nitrogen atom in the imidazole ring attacks the electrophilic carbon in the benzyl chloride, displacing the chloride ion and forming a new carbon-nitrogen bond .


Molecular Structure Analysis

The molecular structure of “(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” is complex due to the presence of multiple functional groups. The imidazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. In this case, those elements are carbon and nitrogen . The 3,4-difluorobenzyl group is a benzene ring with two fluorine atoms attached at the 3rd and 4th positions .


Chemical Reactions Analysis

The chemical reactions involving “(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol” would depend on the reaction conditions and the other reactants involved. The imidazole ring is a nucleophile and can react with electrophiles. The benzyl group can undergo reactions typical of aromatic compounds .

Scientific Research Applications

Catalysis in C-N Bond Formation

The compound's structural motif, related to imidazole-based molecules, plays a crucial role in catalysis, particularly in C-N bond formation. A study highlights the use of ruthenium(II) complexes incorporating imidazole-based ligands for C-N bond-forming reactions through a hydrogen-borrowing methodology. These complexes demonstrated high efficiency in the N-benzylation of anilines and the synthesis of various substituted quinolines, showcasing the potential of similar imidazole derivatives in homogeneous catalysis (Donthireddy et al., 2020).

N-Methylation of Amines

Imidazole derivatives are instrumental in the N-methylation of amines using methanol as both a C1 synthon and hydrogen source. The process, catalyzed by RuCl3 in a clean and cost-competitive method, demonstrates the compound's relevance in synthesizing pharmaceutical agents through late-stage functionalization. This application underscores the compound's versatility in organic synthesis and potential in pharmaceutical manufacturing (Sarki et al., 2021).

Esterification Catalyst

Research on acidic ionic liquids, which share structural features with the given compound, has found significant use in the esterification of fatty acids. These catalysts, characterized by their sulfobenzyl imidazolium hydrogensulfate structure, have demonstrated high activity in producing methyl oleate from oleic acid and methanol. The findings indicate a promising area for imidazole derivatives in biodiesel production and catalysis (Aghabarari et al., 2014).

Antimicrobial Activity

Imidazole-bearing compounds have also been explored for their antimicrobial properties. A study synthesizing novel imidazole derivatives and testing them against various microbes showed potential antimicrobial activity. This suggests a promising application of such compounds in developing new antimicrobial agents (Maheta et al., 2012).

Synthesis of Biomimetic Chelating Ligands

The synthetic pathway of imidazole derivatives, such as (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, reveals potential applications in creating biomimetic chelating ligands. These compounds can serve as precursors for synthesizing complex ligands with potential use in mimicking biological processes or in coordination chemistry for catalysis and material science (Gaynor et al., 2023).

Safety And Hazards

Based on the safety data sheet for a similar compound, 3,4-Difluorobenzyl alcohol, it can cause eye, skin, and respiratory tract irritation. It’s recommended to handle it with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

[1-[(3,4-difluorophenyl)methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-10-2-1-8(3-11(10)13)4-15-5-9(6-16)14-7-15/h1-3,5,7,16H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWORRPHFNQRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=C2)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3,4-difluorobenzyl)-1H-imidazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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